molecular formula C16H14ClN3O2 B1460404 (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide CAS No. 1403831-79-7

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide

Cat. No. B1460404
CAS RN: 1403831-79-7
M. Wt: 315.75 g/mol
InChI Key: WWNOVSYKGZLARJ-HWKANZROSA-N
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Description

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide, or this compound for short, is an organic compound that has been studied for its potential for use in various scientific research applications. It is a small molecule that is composed of a nitrogen atom, a carbon atom, and a chlorine atom, and is related to quinoline. It is soluble in water and has a low melting point, making it an ideal candidate for use in lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Intermediates : The synthesis of related quinoline derivatives involves various synthetic routes, including the Gould-Jacobs methodology, highlighting their utility as intermediates for developing irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, with specific mention of compounds like pelitinib and neratinib. This showcases the importance of such compounds in synthesizing targeted cancer therapies (Mao et al., 2014).
  • Improved Synthetic Processes : A novel synthetic route described for a closely related compound, N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, emphasizes advancements in cost-effective and commercially viable processes for such quinoline derivatives, potentially facilitating their broader application in pharmaceutical research and development (Mao et al., 2012).

Biomedical Research Applications

  • Molecular Docking and Spectroscopic Analysis : The compound has been subject to vibrational spectroscopic and molecular docking studies, highlighting its potential in interacting with biological targets such as protein kinases involved in Mycobacterium tuberculosis. This indicates its potential utility in drug discovery and development for tackling bacterial infections (Ulahannan et al., 2015).
  • Radiotracer Development for Cancer Imaging : Research on novel cyanoquinoline radiotracers, which share structural motifs with the compound of interest, has demonstrated their potential in positron emission tomography (PET) imaging of tumors by targeting EGFR without being affected by multi-drug resistance mechanisms. This is critical for the non-invasive assessment of tumors and monitoring of therapy effectiveness (Slade et al., 2016).

properties

IUPAC Name

(E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-5-15(21)20-13-6-11-12(7-14(13)22-4-2)19-9-10(8-18)16(11)17/h3,5-7,9H,4H2,1-2H3,(H,20,21)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNOVSYKGZLARJ-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)NC(=O)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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